4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide

Lipophilicity Drug Design Permeability

4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide (CAS 1018334-05-8) is a bifunctional sulfonamide building block characterized by a para-chloroethyl electrophilic handle and an N-methoxyethyl solubility-modulating group on the benzenesulfonamide core. Its molecular formula is C₁₁H₁₆ClNO₃S and its molecular weight is 277.77 g/mol.

Molecular Formula C11H16ClNO3S
Molecular Weight 277.77 g/mol
CAS No. 1018334-05-8
Cat. No. B12442596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide
CAS1018334-05-8
Molecular FormulaC11H16ClNO3S
Molecular Weight277.77 g/mol
Structural Identifiers
SMILESCOCCNS(=O)(=O)C1=CC=C(C=C1)CCCl
InChIInChI=1S/C11H16ClNO3S/c1-16-9-8-13-17(14,15)11-4-2-10(3-5-11)6-7-12/h2-5,13H,6-9H2,1H3
InChIKeyIAWXZHUMLOYWFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide (CAS 1018334-05-8) – Sulfonamide Intermediate for Targeted Synthesis and Procurement


4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide (CAS 1018334-05-8) is a bifunctional sulfonamide building block characterized by a para-chloroethyl electrophilic handle and an N-methoxyethyl solubility-modulating group on the benzenesulfonamide core. Its molecular formula is C₁₁H₁₆ClNO₃S and its molecular weight is 277.77 g/mol . This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, where the chloroethyl group enables nucleophilic substitution or alkylation reactions, while the methoxyethyl N-substituent offers a distinct physicochemical profile compared to simpler N-alkyl or N-unsubstituted benzenesulfonamide analogs .

Why 4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide Cannot Be Replaced by Close Analogs in Research Applications


In-class benzenesulfonamide analogs with simple N-alkyl or N-cyclopropyl substituents cannot simply replace 4-(2-chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide because the N-methoxyethyl group simultaneously modulates lipophilicity (LogP), polar surface area (PSA), and hydrogen-bonding capacity in a manner distinct from alkyl, cyclopropyl, or cyclopentyl substituents . These physicochemical differences directly impact solubility, permeability, and target engagement in biological assays and affect reaction profiles in synthetic sequences. The combination of a chloroethyl electrophilic warhead with a methoxyethyl solubility handle creates a reactivity–polarity profile that is not replicated by the closest purchase alternatives [1].

Head-to-Head Physicochemical Differentiation of 4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide Versus Closest Analogs


Lipophilicity (LogP) Differentiation: Intermediate Value Between N-Unsubstituted and N-Cyclopentyl Analogs

The target compound exhibits a computed LogP of 2.86, which is significantly higher than the N-(2-methoxyethyl) analog lacking the chloroethyl group (LogP 1.9) and markedly lower than the N-cyclopentyl analog (LogP 4.16) [1]. This intermediate lipophilicity suggests a balanced solubility–permeability profile advantageous for oral bioavailability prediction models where both excessively high and low LogP values are disfavored.

Lipophilicity Drug Design Permeability

Polar Surface Area (PSA) Reduction Relative to N-Unsubstituted and N-Methoxyethyl Analogs

The target compound exhibits a PSA of 63.78 Ų, which is lower than that of 4-(2-chloroethyl)benzenesulfonamide (PSA 68.54 Ų) and the N-(2-methoxyethyl)-only analog (PSA 66.8 Ų) [1]. This reduction in PSA, achieved through the combined effect of N-substitution and para-chloroethyl substitution, translates to an increased theoretical capacity for passive membrane permeation.

Polar Surface Area Membrane Permeability Drug-Likeness

Molecular Weight and Hydrogen-Bond Acceptor Count: Intermediate Physicochemical Space for Lead Optimization

With a molecular weight of 277.77 g/mol and 4 hydrogen-bond acceptors, the target compound occupies a chemical space intermediate between the lighter N-unsubstituted analog (219.69 g/mol, 3 HBA) and the heavier N-cyclopentyl analog (287.81 g/mol) [1]. This moderate molecular weight combined with the methoxyethyl oxygen atom as an additional HBA provides a distinct hydrogen-bonding capacity that can influence target binding and solubility relative to purely hydrophobic N-alkyl analogs.

Molecular Weight Hydrogen Bond Acceptors Lead-Likeness

Dual Functional Handles: Chloroethyl Electrophile and Methoxyethyl Solubility Group Not Simultaneously Available in Analog Compounds

The target compound uniquely combines a para-chloroethyl electrophilic site (susceptible to nucleophilic displacement or elimination) with an N-methoxyethyl group that enhances solubility in polar organic solvents (e.g., DMF, DMSO, acetonitrile) compared to N-alkyl analogs [1]. 4-(2-Chloroethyl)benzenesulfonamide (CAS 5378-85-8) lacks the N-substituent entirely, while N-(2-methoxyethyl)benzenesulfonamide (CAS 346695-23-6) lacks the chloroethyl handle. No single commercially available analog provides both functional groups simultaneously .

Bifunctional Building Block Synthetic Utility Reactivity

Rotatable Bond Count: Conformational Flexibility Advantage Over Rigid N-Cycloalkyl Analogs

The N-(2-methoxyethyl) substituent contributes two additional rotatable bonds (O–CH₂ and CH₂–CH₂–N) compared to N-cyclopentyl or N-cyclopropyl analogs, increasing the total rotatable bond count to approximately 6 versus 4 for the N-cyclopropyl analog . This conformational freedom may allow the compound to adopt optimal binding conformations in enzyme active sites, albeit at a potential entropic cost.

Conformational Flexibility Rotatable Bonds Binding Entropy

Recommended Use Cases for 4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide in Medicinal Chemistry and Synthesis


Covalent Inhibitor Lead Optimization Requiring Balanced Lipophilicity

The chloroethyl group can serve as a mild electrophilic warhead for covalent targeting of cysteine residues in enzymes such as glutathione transferase omega-1 (GSTO1-1) or carbonic anhydrase isoforms. The LogP of 2.86 places the compound in a favorable range for cell permeability while the PSA of 63.78 Ų supports membrane transit . This profile is superior to the more lipophilic N-cyclopentyl analog (LogP 4.16), which risks non-specific protein binding and poor solubility .

Fragment-Based Drug Discovery (FBDD) Intermediate with Dual Functional Handles

The compound serves as a privileged fragment for parallel chemistry: the chloroethyl group can be derivatized via nucleophilic substitution to introduce amines, thiols, or heterocycles, while the N-methoxyethyl group maintains solubility during aqueous workup . The dual functionality reduces the number of synthetic steps required to elaborate the core, compared to starting from 4-(2-chloroethyl)benzenesulfonamide which would require a separate N-alkylation step [1].

Synthesis of Sulfonamide-Based PROTAC Linkers or Bifunctional Degraders

The para-chloroethyl group provides a synthetic handle for attaching E3 ligase ligands via nucleophilic displacement, while the N-methoxyethyl chain offers a polarity-balanced linker precursor. The moderate molecular weight (277.77 g/mol) keeps the initial fragment within lead-like space, and the additional HBA from the methoxy oxygen can participate in ternary complex stabilization .

Reaction Optimization Studies for SN2 Displacement on Benzenesulfonamide Scaffolds

The chloroethyl group's reactivity toward nucleophiles (amines, thiols, alkoxides) can be systematically studied under various conditions (base, solvent, temperature) to establish structure–reactivity relationships. The N-methoxyethyl group's influence on reaction rates and yields can be directly compared with N-alkyl analogs, providing quantitative data for reaction design .

Quote Request

Request a Quote for 4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.